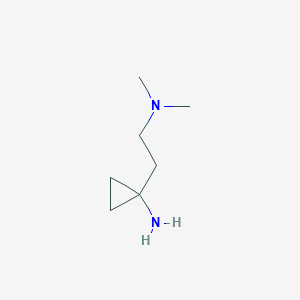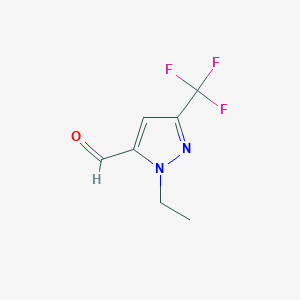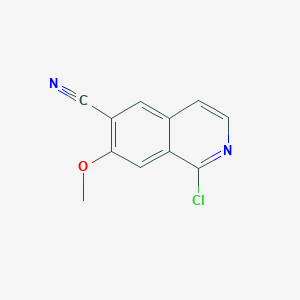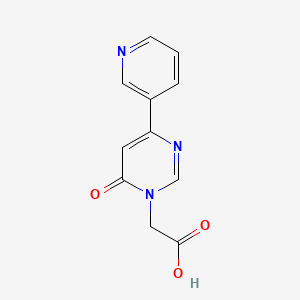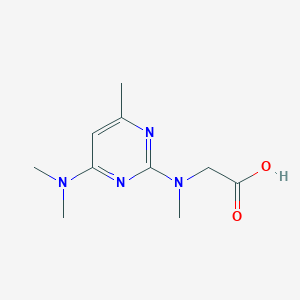![molecular formula C12H24O2Si B1474328 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol CAS No. 259880-64-3](/img/structure/B1474328.png)
5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol
Overview
Description
“5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol” is a chemical compound with the CAS Number: 259880-64-3 . It has a molecular weight of 228.41 . The compound is a yellow liquid .
Molecular Structure Analysis
The molecular formula of the compound is C12H24O2Si . The InChI code is 1S/C12H24O2Si/c1-11(2,3)15(6,7)14-10-8-9-12(4,5)13/h13H,10H2,1-7H3 .Scientific Research Applications
Intramolecular Hydroalkoxylation and Hydroamination of Alkynes
- This compound can be involved in the catalysis of intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds to form 5- or 6-membered rings. This process is catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands (Pouy et al., 2012).
Formic Acid Rearrangement
- The compound's behavior towards formic acid has been studied, showing significant yields of respective aldehydes (Takeshima et al., 1959).
Synthesis of 2-Silanorcaranes
- It can be used in the synthesis of 2-silanorcaranes through reduction and reaction processes involving elements like bromine and hydrogen (Rosenberg & Zuckerman, 1971).
Reaction with Carbon Monoxide and Water
- The compound's reaction with carbon monoxide and water in the presence of iron carbonyl catalysts has been explored, showing potential for oxymethylation processes (Wada & Matsuda, 1973).
Base-Promoted Intramolecular Cyclization
- This chemical is involved in base-promoted intramolecular cyclization of bromoacetylenic alcohol derivatives, leading to the formation of complex cyclic structures (Grandjean et al., 1992).
Hypoglycemic Agent Synthesis
- It has been utilized in the synthesis of novel hypoglycemic agents, indicating its potential application in medicinal chemistry (Youngdale & Oglia, 1985).
Divalent Sulfur Protection
- The compound is used in the preparation of reagents for divalent sulfur protection, showing its utility in organic syntheses (Wang & Clive, 2014).
Catalysis by Pd(II) Metal Centres
- It plays a role in the catalysis of cyclization processes by Pd(II) metal centers, further indicating its importance in synthetic organic chemistry (Carvalho et al., 2006).
properties
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxy-2-methylpent-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-11(2,3)15(6,7)14-10-8-9-12(4,5)13/h13H,10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOOHOFAFOLFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-3-Pentyn-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Chloropyrazin-2-yl)amino]propanoic acid](/img/structure/B1474249.png)
![[(4-Dimethylamino-pyrimidin-2-yl)-methyl-amino]-acetic acid](/img/structure/B1474253.png)
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonamide](/img/structure/B1474254.png)

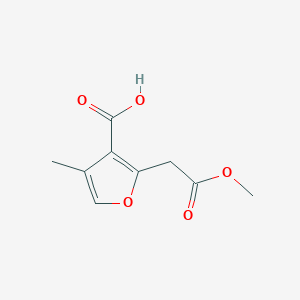
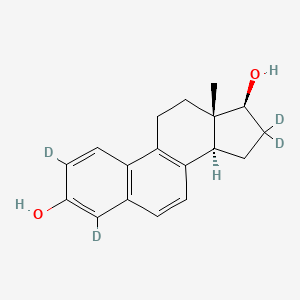

![(3S,8AR)-3-(tert-Butyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474261.png)
